1-(1,3-Benzodioxol-5-ylmethyl)-1-benzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA is a complex organic compound that features a benzodioxole moiety, a benzyl group, and a hexafluoroisopropyl group
Properties
Molecular Formula |
C20H18F6N2O3 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C20H18F6N2O3/c1-18(19(21,22)23,20(24,25)26)27-17(29)28(10-13-5-3-2-4-6-13)11-14-7-8-15-16(9-14)31-12-30-15/h2-9H,10-12H2,1H3,(H,27,29) |
InChI Key |
RQRJKOKZSFDJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)N(CC1=CC=CC=C1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA typically involves multiple steps, starting with the preparation of the benzodioxole and benzyl intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction, where a 5-bromo-benzodioxole is reacted with a suitable amine in the presence of a palladium catalyst and a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzodioxole intermediate.
Incorporation of the Hexafluoroisopropyl Group: This step involves the reaction of the intermediate with a hexafluoroisopropylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The hexafluoroisopropyl group imparts unique physical properties, making the compound useful in developing advanced materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The hexafluoroisopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)UREA stands out due to the presence of the hexafluoroisopropyl group, which imparts unique chemical and physical properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
